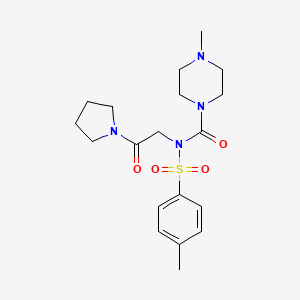
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide, also known as MTPCA, is a chemical compound that has been extensively studied in scientific research. MTPCA is a piperazine derivative that has been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.
作用機序
The mechanism of action of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of viral and bacterial enzymes. This compound has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication. Additionally, this compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the proliferation of cancer cells, and to induce cell cycle arrest. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. Additionally, this compound has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to use in certain assays. Additionally, this compound has been shown to be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide. One area of research is the development of more water-soluble derivatives of this compound, which would make it easier to use in certain assays. Additionally, there is ongoing research on the use of this compound as a potential therapeutic agent for viral and bacterial infections, as well as for cancer. Finally, there is interest in studying the mechanism of action of this compound in more detail, in order to better understand its biological activities.
合成法
The synthesis of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide involves the reaction of tosylpiperazine with methyl 2-oxo-2-pyrrolidin-1-ylacetate in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tosyl group, yielding this compound. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its antiviral activity. This compound has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, this compound has been studied for its antibacterial activity, and has been shown to be effective against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-16-5-7-17(8-6-16)28(26,27)23(15-18(24)21-9-3-4-10-21)19(25)22-13-11-20(2)12-14-22/h5-8H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKRPCPMNQBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


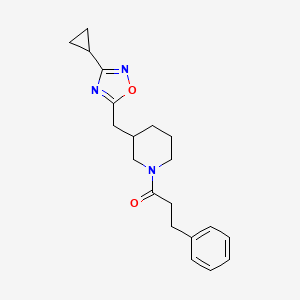
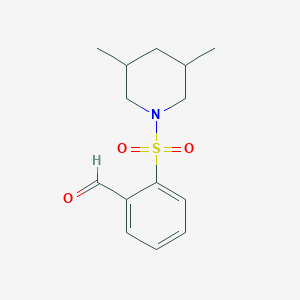
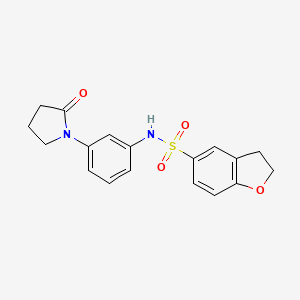
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide](/img/structure/B2952388.png)
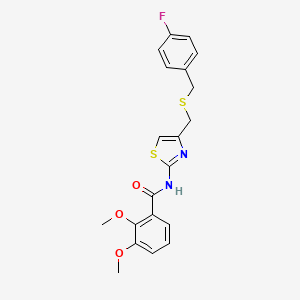
![1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952393.png)
![N-(3-chloro-4-fluorophenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2952395.png)

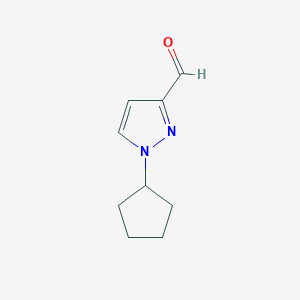
![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)
